molecular formula C19H14F3NOS B4962131 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer B4962131
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: AWDUCWNAFDRMSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Wirkmechanismus

2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide binds to the ATP-binding site of BTK, thereby inhibiting its enzymatic activity. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B-cells. The inhibition of BTK also leads to the disruption of the BCR signaling pathway, which is essential for the activation and differentiation of B-cells.
Biochemical and Physiological Effects
2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis and inhibit cell proliferation in B-cell lymphomas and leukemias. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide also inhibits the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have minimal effects on T-cells and natural killer (NK) cells, indicating its selective activity against B-cells.

Vorteile Und Einschränkungen Für Laborexperimente

2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It has shown potent anti-tumor activity in preclinical models of B-cell malignancies, making it a promising therapeutic agent for these diseases. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to enhance the efficacy of other anti-cancer agents, making it a potential candidate for combination therapy. However, there are also some limitations to using 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide may also have off-target effects on other kinases, which could lead to unwanted side effects.

Zukünftige Richtungen

There are several future directions for the research and development of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. One direction is to further investigate the safety and efficacy of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in clinical trials. Another direction is to explore the potential of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide in combination therapy with other anti-cancer agents. Additionally, the development of more selective BTK inhibitors could lead to improved therapeutic outcomes and reduced side effects. Finally, the identification of biomarkers that predict response to BTK inhibitors could help to personalize treatment for patients with B-cell malignancies.

Synthesemethoden

The synthesis of 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide involves a multi-step process starting from commercially available starting materials. The key step involves the reaction of 2-naphthol with 2-chloroethanethiol in the presence of a base to form 2-(2-naphthylthio)ethanol. The resulting product is then reacted with 3-(trifluoromethyl)phenylacetyl chloride in the presence of a base to form 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell lymphomas and leukemias. In vivo studies have demonstrated that 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has potent anti-tumor activity in mouse models of CLL, MCL, and DLBCL. 2-(2-naphthylthio)-N-[3-(trifluoromethyl)phenyl]acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.

Eigenschaften

IUPAC Name

2-naphthalen-2-ylsulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3NOS/c20-19(21,22)15-6-3-7-16(11-15)23-18(24)12-25-17-9-8-13-4-1-2-5-14(13)10-17/h1-11H,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDUCWNAFDRMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(naphthalen-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.